[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate
Description
[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate is a triazole-based compound featuring a 3,4-dichlorophenyl substituent at the triazole N1 position and a 2-chlorobenzoate ester group linked via a methylene bridge at the C4 position. Its molecular formula is C₁₆H₁₀Cl₃N₃O₂, with a calculated molecular weight of 382.6 g/mol. Its structural features, including the electron-withdrawing chlorine atoms and ester group, likely influence its pharmacokinetic properties and target binding .
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O2/c17-13-4-2-1-3-12(13)16(23)24-9-10-8-22(21-20-10)11-5-6-14(18)15(19)7-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACZGJSPHVEBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₉Cl₂N₃O₂
- Molecular Weight : 308.12 g/mol
- CAS Number : 338419-11-7
The presence of the dichlorophenyl moiety enhances lipophilicity, which is often correlated with increased biological activity.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds with a triazole structure can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. For instance, studies on related triazole compounds have shown significant antifungal activity against various strains of fungi, including Candida and Aspergillus species .
Antibacterial Activity
Triazoles also exhibit antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. For example, a study demonstrated that similar triazole derivatives displayed potent activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. Compounds structurally related to this compound have shown efficacy against various cancer cell lines. In vitro studies revealed that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that compounds with a dichlorophenyl group exhibited enhanced antifungal activity compared to their non-halogenated counterparts. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 µg/mL for the most active compounds .
Study 2: Anticancer Activity
In another investigation, a series of triazole derivatives were tested against human breast cancer cell lines (MCF-7). The compound this compound showed an IC50 value of 27 µM, indicating significant cytotoxicity compared to control groups .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-Triazole | Triazole | Antifungal |
| 3-Amino-1H-1,2,4-triazole | Amino Triazole | Antimicrobial |
| 4-Hydroxyphenyltriazole | Hydroxyphenyl Triazole | Anticancer |
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets such as enzymes involved in cell wall synthesis or metabolic pathways in fungi and bacteria. Additionally, its structure allows for potential interactions with DNA or proteins involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate with structurally or functionally related triazole derivatives:
Structural and Functional Insights
Role of Substituents
- Chlorine Atoms : The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and enzyme binding, as seen in HDAC7 inhibition . Analogous dichlorophenyl substituents in compound 12g () and CAS 1443291-27-7 () similarly improve target engagement.
- Ester vs. Ketone Groups: The 2-chlorobenzoate ester in the target compound may confer metabolic stability compared to the ethanone group in CAS 1443291-27-7, which could be more prone to reduction .
- Heterocyclic Modifications : Compound 12g’s imidazo[2,1-b]thiazole core broadens its target profile (CAR agonism vs. HDAC inhibition), demonstrating how core heterocycle choice dictates biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
